Formamidine, N,N-dimethyl-N'-(1-(1-naphthyl)ethyl)-
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Overview
Description
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- is a chemical compound that belongs to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties. This particular compound is of interest due to its unique structure, which includes a naphthyl group, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of formamidines generally involves the reaction between aniline derivatives and ethyl orthoformate in the presence of an acid catalyst . For N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)-formamidine, a similar approach can be used, where the naphthyl-substituted aniline derivative reacts with ethyl orthoformate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of formamidines often employs continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to promote the preparation of formamidines efficiently . These catalysts can be reused multiple times without significant loss of activity, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as permanganate in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the naphthyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Reduction: Reduction can yield the corresponding amines.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the substituents used.
Scientific Research Applications
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of formamidines involves their ability to interact with various molecular targets, including enzymes and receptors. The naphthyl group in N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)-formamidine enhances its binding affinity to certain targets, making it a potent compound in biological systems . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
N,N-dimethylacetamide (DMAc): Another versatile solvent and reagent used in various chemical reactions.
Uniqueness
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to other formamidines and related compounds .
Properties
CAS No. |
101398-70-3 |
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Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(1-naphthalen-1-ylethyl)methanimidamide |
InChI |
InChI=1S/C15H18N2/c1-12(16-11-17(2)3)14-10-6-8-13-7-4-5-9-15(13)14/h4-12H,1-3H3 |
InChI Key |
YCIDUPCCADORTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=CN(C)C |
Origin of Product |
United States |
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